molecular formula C6H5NOS B13073367 5-(Mercaptomethyl)furan-2-carbonitrile

5-(Mercaptomethyl)furan-2-carbonitrile

Cat. No.: B13073367
M. Wt: 139.18 g/mol
InChI Key: FVGCANXAPWYODU-UHFFFAOYSA-N
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Description

5-(Mercaptomethyl)furan-2-carbonitrile is an organic compound with the molecular formula C6H5NOS. It is characterized by the presence of a furan ring substituted with a mercaptomethyl group and a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Mercaptomethyl)furan-2-carbonitrile typically involves the reaction of furan derivatives with thiol and nitrile groups. One common method is the nucleophilic substitution reaction where a furan derivative reacts with a thiol compound in the presence of a base to form the mercaptomethyl group. The nitrile group can be introduced through a subsequent reaction with a suitable nitrile source under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-(Mercaptomethyl)furan-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Mercaptomethyl)furan-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Mercaptomethyl)furan-2-carbonitrile involves its interaction with specific molecular targets. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The nitrile group can also participate in interactions with enzymes and other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Hydroxymethyl)furan-2-carbonitrile
  • 5-(Aminomethyl)furan-2-carbonitrile
  • 5-(Chloromethyl)furan-2-carbonitrile

Uniqueness

5-(Mercaptomethyl)furan-2-carbonitrile is unique due to the presence of both a mercaptomethyl group and a nitrile group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H5NOS

Molecular Weight

139.18 g/mol

IUPAC Name

5-(sulfanylmethyl)furan-2-carbonitrile

InChI

InChI=1S/C6H5NOS/c7-3-5-1-2-6(4-9)8-5/h1-2,9H,4H2

InChI Key

FVGCANXAPWYODU-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)C#N)CS

Origin of Product

United States

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